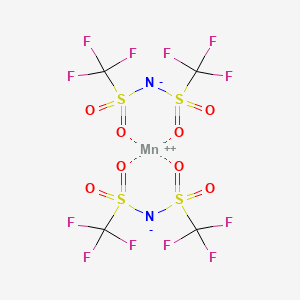
bis(trifluoromethylsulfonyl)azanide;manganese(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) is a chemical compound with the molecular formula C4F12MnN2O8S4. It is known for its high thermal stability, chemical stability, and electrochemical stability. This compound is typically used in various scientific research applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) can be synthesized through the reaction of lithium bis(trifluoromethylsulfonyl)azanide with manganese(II) chloride. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of bis(trifluoromethylsulfonyl)azanide;manganese(2+) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in a crystalline powder form and stored under inert conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, particularly in the oxidation of hydrocarbons.
Reduction: The compound can also participate in reduction reactions, often serving as a catalyst.
Substitution: It can undergo substitution reactions where one of the trifluoromethylsulfonyl groups is replaced by another functional group
Common Reagents and Conditions
Common reagents used in reactions involving bis(trifluoromethylsulfonyl)azanide;manganese(2+) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while reduction reactions can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including oxidation and reduction reactions.
Materials Science: The compound is utilized in the development of advanced materials, particularly in the creation of ionic liquids and electrolytes for batteries.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which bis(trifluoromethylsulfonyl)azanide;manganese(2+) exerts its effects involves its ability to act as a catalyst in various chemical reactions. The manganese(2+) ion plays a crucial role in facilitating electron transfer processes, which are essential for oxidation and reduction reactions. The trifluoromethylsulfonyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects .
Comparación Con Compuestos Similares
Similar Compounds
Zinc bis(trifluoromethylsulfonyl)azanide: Similar in structure but contains zinc instead of manganese.
Magnesium bis(trifluoromethylsulfonyl)azanide: Contains magnesium and is used in the development of ionic liquids and electrolytes.
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) is unique due to its high thermal and chemical stability, making it suitable for applications that require robust performance under extreme conditions. Its ability to act as a catalyst in both oxidation and reduction reactions further enhances its versatility in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C4F12MnN2O8S4 |
|---|---|
Peso molecular |
615.2 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;manganese(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Clave InChI |
NNWDGVNRIAAYMY-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
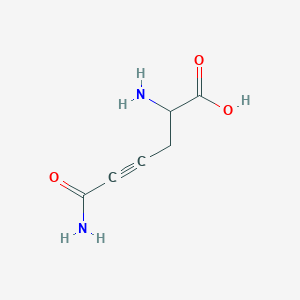
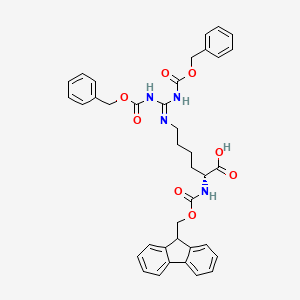


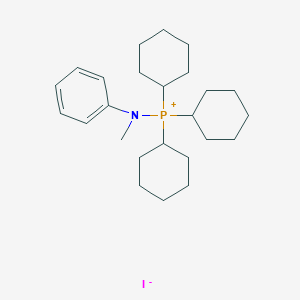
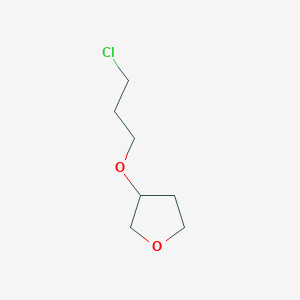
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
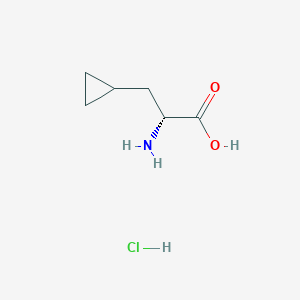

![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
